molecular formula C12H7ClN2S B184962 4-Chloro-6-phenylthieno[2,3-d]pyrimidine CAS No. 35970-79-7

4-Chloro-6-phenylthieno[2,3-d]pyrimidine

Cat. No. B184962
CAS RN: 35970-79-7
M. Wt: 246.72 g/mol
InChI Key: WJFATWIQZZNARY-UHFFFAOYSA-N
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Description

“4-Chloro-6-phenylthieno[2,3-d]pyrimidine” is a chemical compound with the molecular formula C12H7ClN2S and a molecular weight of 246.72 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “4-Chloro-6-phenylthieno[2,3-d]pyrimidine” is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 . The InChI code for this compound is 1S/C12H7ClN2S/c13-11-9-6-10 (8-4-2-1-3-5-8)16-12 (9)15-7-14-11/h1-7H .


Physical And Chemical Properties Analysis

“4-Chloro-6-phenylthieno[2,3-d]pyrimidine” is a solid substance . Its molecular weight is 246.72 , and its InChI code is 1S/C12H7ClN2S/c13-11-9-6-10 (8-4-2-1-3-5-8)16-12 (9)15-7-14-11/h1-7H .

Scientific Research Applications

1. Protein Kinase Inhibitors for Cancer Treatment

  • Application Summary: Pyrimidine and its fused derivatives, including 4-Chloro-6-phenylthieno[2,3-d]pyrimidine, have shown promising anticancer activity. They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

2. Anti-Inflammatory Activities

  • Application Summary: Pyrimidines, including potentially 4-Chloro-6-phenylthieno[2,3-d]pyrimidine, display a range of pharmacological effects, including anti-inflammatory effects .

3. Antiviral Agents

  • Application Summary: Derivatives of pyrimidine compounds have shown potential as antiviral agents .

4. Fungicides

  • Application Summary: Some 6-Aryloxy-4-chloro-2-phenylpyrimidines have shown potential as fungicides .

5. Antidepressant Agents

  • Application Summary: Pyrimidine derivatives have shown potential as antidepressant agents .

6. Antimicrobial Agents

  • Application Summary: Pyrimidine derivatives have shown potential as antimicrobial agents .

Safety And Hazards

The safety data sheet for “4-Chloro-6-phenylthieno[2,3-d]pyrimidine” suggests that personal protective equipment should be used to avoid dust formation and breathing vapors, mist, or gas . It is also recommended to ensure adequate ventilation .

Future Directions

While specific future directions for “4-Chloro-6-phenylthieno[2,3-d]pyrimidine” are not mentioned in the search results, there are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

4-chloro-6-phenylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2S/c13-11-9-6-10(8-4-2-1-3-5-8)16-12(9)15-7-14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFATWIQZZNARY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)N=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351767
Record name 4-chloro-6-phenylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-phenylthieno[2,3-d]pyrimidine

CAS RN

35970-79-7
Record name 4-chloro-6-phenylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6-phenylthieno[2,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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